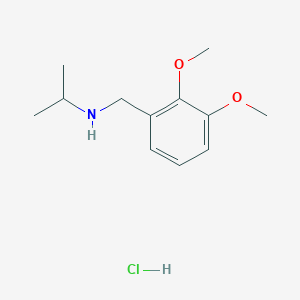

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride

Vue d'ensemble

Description

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride, also known as PMA-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of phenethylamines and has been found to have a variety of biochemical and physiological effects on the body.

Applications De Recherche Scientifique

Photosensitive Protecting Groups

N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride may be related to compounds utilized as photosensitive protecting groups in synthetic chemistry. These groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzyl, have shown promising applications due to their ability to be removed under specific light conditions, facilitating complex chemical syntheses. Such groups are still in developmental stages but represent a growing area of interest for their potential to enable new synthetic pathways and product purifications (Amit, Zehavi, & Patchornik, 1974).

Environmental Persistence and Treatment

The broader class of compounds, including those with dimethoxybenzyl groups, has been studied for their environmental fate, particularly as related to water treatment and pollution. Parabens, for example, which share some structural similarities, have been extensively reviewed for their occurrence, biodegradability, and potential endocrine-disrupting properties in aquatic environments. Such studies highlight the importance of understanding the environmental impact of these compounds, including their persistence and removal from wastewater (Haman, Dauchy, Rosin, & Munoz, 2015).

Antioxidant Activity Analysis

In the realm of analytical chemistry, methods for determining antioxidant activity provide insights into the reactivity and potential applications of various compounds, including those related to this compound. Reviews of antioxidant activity assays help in understanding the chemical behavior of these compounds, potentially informing their application in pharmaceuticals, food preservation, and materials science (Munteanu & Apetrei, 2021).

Drug Development and Therapeutic Potential

The compound's structural features may be relevant to drug development efforts, particularly those exploring the therapeutic potential of related molecules. For instance, tranilast, an anti-allergy drug with a dimethoxycinnamoyl moiety, has been investigated for its antitumor potential, suggesting that derivatives or related compounds of this compound might also possess significant pharmacological properties (Rogosnitzky, Danks, & Kardash, 2012).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as benzamides, have a wide range of targets and are used in various fields including medical, industrial, biological, and potential drug industries .

Mode of Action

Similar compounds are known to participate in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds are known to affect various biochemical pathways, including antioxidant, free radical scavenging, and metal chelating activity .

Result of Action

Similar compounds are known to exhibit antioxidant, free radical scavenging, and metal chelating activity .

Propriétés

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4;/h5-7,9,13H,8H2,1-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBRULRWOHOMUQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=C(C(=CC=C1)OC)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[(pyridin-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B3085772.png)

amine hydrochloride](/img/structure/B3085782.png)

![N,N-Diethyl-4-{[(2-methylpropyl)amino]methyl}aniline hydrochloride](/img/structure/B3085786.png)

![{[4-(1h-Benzimidazol-2-yl)cyclohexyl]methyl}amine dihydrochloride](/img/structure/B3085803.png)

![(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085814.png)

amine hydrochloride](/img/structure/B3085819.png)

![Butyl[(2,3-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085828.png)

amine hydrochloride](/img/structure/B3085835.png)

![{[4-(Benzyloxy)phenyl]methyl}(propyl)amine hydrochloride](/img/structure/B3085843.png)

![[(5-Chloro-1H-benzimidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B3085858.png)

amine hydrochloride](/img/structure/B3085882.png)

amine hydrochloride](/img/structure/B3085898.png)